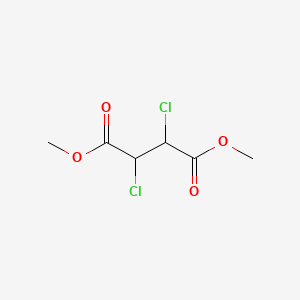Dimethyl 2,3-dichlorosuccinate
CAS No.: 62173-55-1
Cat. No.: VC3901218
Molecular Formula: C6H8Cl2O4
Molecular Weight: 215.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62173-55-1 |
|---|---|
| Molecular Formula | C6H8Cl2O4 |
| Molecular Weight | 215.03 g/mol |
| IUPAC Name | dimethyl 2,3-dichlorobutanedioate |
| Standard InChI | InChI=1S/C6H8Cl2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
| Standard InChI Key | JBNBHRIGUASWJK-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C(C(=O)OC)Cl)Cl |
| Canonical SMILES | COC(=O)C(C(C(=O)OC)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Dimethyl 2,3-dichlorosuccinate is systematically named as dimethyl 2,3-dichlorobutanedioate, reflecting its structure as a diester of 2,3-dichlorosuccinic acid. Its molecular formula is C₆H₈Cl₂O₄, with a molecular weight of 215.03 g/mol. The compound’s IUPAC name underscores the positions of the chlorine atoms on the succinic acid backbone and the esterification of both carboxylic acid groups with methanol .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 62173-55-1 |
| Molecular Formula | C₆H₈Cl₂O₄ |
| Molecular Weight | 215.03 g/mol |
| Density | 1.360 ± 0.06 g/cm³ (predicted) |
| Boiling Point | 69–71 °C at 1.8 Torr |
| EPA Substance Registry | Butanedioic acid, 2,3-dichloro-, dimethyl ester |
The compound’s structure features two chlorine atoms at the 2- and 3-positions of the succinate backbone, which confer electrophilic reactivity, making it amenable to nucleophilic substitution and cross-coupling reactions .
Synthesis and Manufacturing
The synthesis of dimethyl 2,3-dichlorosuccinate typically proceeds via a two-step process: (1) preparation of 2,3-dichlorosuccinic acid followed by (2) esterification with methanol.
Synthesis of 2,3-Dichlorosuccinic Acid
The precursor, 2,3-dichlorosuccinic acid, is synthesized through the hydrolysis of 1,2,3,4-tetrachloro-1,4-dialkoxy-1,3-butadiene. According to the patent CN103896759A, the reaction conditions are optimized as follows :
-
Reactants: 1,2,3,4-Tetrachloro-1,4-dialkoxy-1,3-butadiene, acid catalyst (e.g., acetic or phosphoric acid), water.
-
Molar Ratio: 1:0.01–0.05 (tetrachloro-dialkoxy-butadiene to acid).
-
Mass Ratio: 1:2.5–5.5 (tetrachloro-dialkoxy-butadiene to water).
-
Temperature: 40–80°C.
-
Reaction Time: 1.0–6.0 hours.
The hydrolysis proceeds via acid-catalyzed cleavage of the alkoxy groups, yielding 2,3-dichlorosuccinic acid with reported high yields and minimal byproducts .
Physicochemical Properties
Dimethyl 2,3-dichlorosuccinate exhibits distinct physical and chemical properties that influence its handling and applications:
Table 2: Physicochemical Data
The compound’s low boiling point under reduced pressure suggests suitability for purification via distillation. Its density aligns with typical organic esters, facilitating liquid-phase reactions .
Industrial Applications
Organic Synthesis Intermediate
Dimethyl 2,3-dichlorosuccinate serves as a versatile building block in organic synthesis. The chlorine atoms act as leaving groups, enabling nucleophilic displacement reactions to form carbon-carbon or carbon-heteroatom bonds. For example:
-
Nucleophilic Substitution: Reaction with amines or alkoxides yields substituted succinamides or ethers.
-
Cross-Coupling: Participation in Suzuki-Miyaura or Heck reactions to construct complex aromatic systems .
Agrochemical Manufacturing
The compound’s role in agrochemical synthesis is highlighted in patent CN103896759A, which emphasizes its utility in producing herbicides and insecticides. Chlorinated succinates are precursors to bioactive molecules that disrupt plant or insect metabolic pathways .
Pharmaceutical Research
While direct pharmaceutical applications are less documented, structurally related chlorinated succinates are investigated for antiviral and anticancer properties. For instance, derivatives of betulinic acid modified with dichlorosuccinate moieties have shown enhanced bioactivity in preclinical studies .
| Supplier | Location | Purity |
|---|---|---|
| ABCR GmbH & CO. KG | Germany | >95% |
| Advanced Technology & Industrial Co., Ltd. | China | >90% |
| Carbone Scientific Co., Ltd. | UK | >98% |
Pricing and availability vary by region, with bulk quantities typically available on request .
Future Research Directions
Further studies could explore:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral dichlorosuccinate derivatives.
-
Green Chemistry Approaches: Substituting traditional acid catalysts with immobilized enzymes or ionic liquids.
-
Biological Screening: Evaluating antimicrobial or antitumor activity of novel derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume